Methyl 4-bromo-2,3-difluorobenzoate
Overview
Description
“Methyl 4-bromo-2,3-difluorobenzoate” is a chemical compound with the CAS Number: 1807244-07-0 . It has a molecular weight of 251.03 .
Synthesis Analysis
The synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate is described in a paper . The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .Molecular Structure Analysis
The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate .Physical and Chemical Properties Analysis
The physical form of “this compound” is not specified in the sources . It is stored at ambient temperature .Scientific Research Applications
Organic Synthesis Applications
Methyl 4-bromo-2,3-difluorobenzoate is a versatile compound in the field of organic chemistry. It serves as a precursor in the synthesis of various complex molecules due to its reactivity, especially in palladium-catalyzed cross-coupling reactions. For instance, researchers have developed methods to synthesize complex molecular structures by exploiting the reactivity of halogenated compounds, demonstrating the compound's utility in constructing carbon-carbon bonds and introducing functional groups into aromatic systems. The capability to selectively introduce substituents at specific positions on the aromatic ring enables the synthesis of molecules with desired physical, chemical, or biological properties (Schlosser & Heiss, 2003).
Mechanism of Action
Mode of Action
Methyl 4-bromo-2,3-difluorobenzoate is a photoactive compound . It has two crystallographically unique rotomers in the lattice . The position of ortho-fluoro azo rings differ between the two rotomers . Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Biochemical Pathways
It is known that the compound is photoactive, suggesting that it may interact with light-dependent biochemical pathways .
Pharmacokinetics
It is known that the compound is photoactive in solution, suggesting that its bioavailability may be influenced by light exposure .
Result of Action
It is known that the compound is photoactive, suggesting that it may induce changes in cellular processes in response to light exposure .
Safety and Hazards
Future Directions
“Methyl 4-bromo-2,3-difluorobenzoate” and similar compounds are appealing for a wide variety of applications including separations, advanced sensors, drug delivery, data storage and molecular switches through external control . The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next generation light responsive smart materials .
Properties
IUPAC Name |
methyl 4-bromo-2,3-difluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVUOZGYQHNVAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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